molecular formula C11H11Cl2N3O B1375869 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1351647-27-2

5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1375869
CAS No.: 1351647-27-2
M. Wt: 272.13 g/mol
InChI Key: CEVYVROZEUXPPW-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride is a chemical building block of significant interest in medicinal chemistry, built on the versatile 1,2,4-oxadiazole scaffold. The 1,2,4-oxadiazole heterocycle is recognized for its unique bioisosteric properties, serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . This particular derivative incorporates an azetidine ring, a strained four-membered nitrogen heterocycle that is increasingly valued in modern drug design for its contribution to favorable physicochemical properties. Recent scientific investigations into structurally similar 1,2,4-oxadiazole compounds have demonstrated potent and selective antibacterial activity against Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis . In these studies, the 3-azetidin-3-yl substitution pattern was a key structural feature associated with high efficacy. The mechanism of action for such nitrofuran and oxadiazole conjugates is complex and may involve targeting nitroreductase enzymes, as suggested by induced-fit docking studies . The 1,2,4-oxadiazole nucleus is a privileged structure in pharmacology and is found in several commercially available drugs, underscoring its therapeutic relevance . This compound is intended for use by scientific researchers in the synthesis and development of novel bioactive molecules for antimicrobial and other therapeutic applications.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O.ClH/c12-9-3-1-2-7(4-9)10-14-11(16-15-10)8-5-13-6-8;/h1-4,8,13H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVYVROZEUXPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Formation

  • Starting from a 3-chlorophenyl-substituted nitrile compound, the amidoxime intermediate is prepared by treatment with hydroxylamine hydrochloride in the presence of a base such as triethylamine.
  • The reaction is typically performed in a suitable solvent like methanol at temperatures ranging from 0°C to 100°C.
  • This step is crucial as the amidoxime serves as the precursor for the oxadiazole ring closure.

Cyclization to 1,2,4-Oxadiazole

  • The amidoxime intermediate undergoes cyclodehydration with carboxylic acid derivatives or activated carboxylic acids to form the 1,2,4-oxadiazole ring.
  • Common activating agents include acyl chlorides, anhydrides, or coupling reagents such as EDC, DCC, CDI, TBTU, or T3P.
  • A notable method involves a two-step one-pot reaction where amidoxime formation and cyclization occur sequentially without isolation of the intermediate, improving efficiency and yield.
  • The reaction conditions are optimized to minimize side products and enhance yield, often conducted under mild to moderate heating.

Incorporation of Azetidin-3-yl Substituent

  • The azetidine ring is introduced either by starting with an azetidinyl-substituted nitrile or by subsequent functional group transformations after oxadiazole ring formation.
  • The azetidin-3-yl group is typically stable under the cyclization conditions, allowing its preservation throughout the synthesis.

Formation of Hydrochloride Salt

  • The final compound is converted to its hydrochloride salt to improve solubility and stability, often by treatment with hydrochloric acid in an appropriate solvent.
  • This step facilitates purification and handling of the compound for further research or application.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome Notes
1 Amidoxime formation Hydroxylamine hydrochloride, triethylamine, methanol, 0–100°C Conversion of nitrile to amidoxime Intermediate for oxadiazole formation
2 Cyclization (ring closure) Acyl chloride or acid derivative, coupling reagent (e.g., EDC), mild heating Formation of 1,2,4-oxadiazole ring One-pot process improves yield
3 Azetidine incorporation From azetidinyl nitrile or post-cyclization modification Introduction of azetidin-3-yl substituent Azetidine stable under reaction conditions
4 Salt formation HCl treatment in solvent Hydrochloride salt of target compound Enhances solubility and stability

Comparative Notes on Related Oxadiazole Syntheses

Method Advantages Limitations Application to Target Compound
Amidoxime + Acyl Chloride High yield, simple reagents Need for careful control of conditions Widely used for 1,2,4-oxadiazole synthesis
Amidoxime + Activated Acid (EDC, DCC) Mild conditions, good yields Cost of coupling reagents Applicable, improves selectivity
One-pot amidoxime + acid activation Simplifies process, reduces waste Requires optimization for each substrate Preferred for scale-up and efficiency
Mechanochemistry (emerging) Solvent-free, fast, green Limited data for this compound Potential future method

Chemical Reactions Analysis

Types of Reactions: 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed: The major products formed from these reactions include various derivatives of the oxadiazole ring, which can have different biological activities and applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable antimicrobial properties. A study focusing on similar oxadiazole compounds demonstrated their effectiveness against various bacterial strains, suggesting that 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride may possess similar antibacterial and antifungal activities .

Mechanism of Action:
The mechanism by which oxadiazoles exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways. This makes them promising candidates for developing new antibiotics amid rising antibiotic resistance .

Potential Anti-Cancer Properties:
Some studies have begun to explore the anti-cancer potential of oxadiazole derivatives. Preliminary findings suggest that compounds similar to this compound may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Material Science

Polymeric Applications:
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties. Research has shown that adding oxadiazole moieties can improve thermal stability and mechanical strength in polymers .

Fluorescent Materials:
Oxadiazoles are also known for their luminescent properties. Compounds like this compound can be utilized in the development of fluorescent materials for applications in optoelectronics and sensors .

Research Tool

Chemical Synthesis:
As a building block in organic synthesis, this compound can facilitate the creation of more complex molecules. Its azetidine ring structure provides a versatile platform for synthesizing various derivatives that can be explored for biological activity .

Biological Studies:
The compound can serve as a probe in biological assays to investigate specific cellular mechanisms or pathways. By modifying the structure slightly, researchers can tailor its properties to study interactions with biological targets effectively .

  • Antibacterial Screening Study:
    • A study published in ResearchGate evaluated the antibacterial efficacy of various substituted phenyl oxadiazoles against common pathogens. The findings suggest that compounds with an azetidine moiety showed enhanced activity compared to their non-substituted counterparts .
  • Polymer Enhancement Research:
    • Research conducted on the incorporation of oxadiazole derivatives into polymer systems highlighted improved thermal properties and mechanical strength, demonstrating practical applications in material science .

Mechanism of Action

The mechanism by which 5-azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., benzyl) may reduce solubility but improve membrane permeability .

Substituent Variations at Position 5

The azetidine group at position 5 is compared to other nitrogen-containing moieties:

Compound Name (Position 5 Substituent) Molecular Formula Average Mass (g/mol) Key Properties/Activity Reference
5-Azetidin-3-yl (Target compound) Not explicitly provided Conformational rigidity; moderate basicity
5-(6-Azaspiro[2.5]octan-2-yl) C₁₅H₁₇Cl₂N₃O 326.22 Spirocyclic structure; improved metabolic stability
5-(Pyridin-2-yl) C₇H₅ClN₄O 203.6 (base) Aromatic nitrogen; potential kinase inhibition
5-(Propan-2-yl) Not provided Alkyl chain; increased hydrophobicity

Key Observations :

  • Azetidine derivatives balance rigidity and solubility, making them favorable in CNS-targeting agents .
  • Spirocyclic systems (e.g., 6-azaspiro[2.5]octane) enhance stability but may complicate synthesis .

Biological Activity

5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C13H15ClN3OC_{13}H_{15}ClN_3O with a molecular weight of approximately 297.74 g/mol. The compound features a five-membered oxadiazole ring fused with an azetidine moiety and a chlorophenyl group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₅ClN₃O
Molecular Weight297.74 g/mol
Purity≥ 95%
Storage ConditionsStore according to label instructions

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, as anticancer agents. A review published in Pharmaceuticals discusses various oxadiazole compounds demonstrating significant cytotoxicity against different cancer cell lines. Notably, compounds bearing the oxadiazole structure have shown to inhibit cancer cell proliferation and induce apoptosis through various pathways, including the activation of caspases and inhibition of key signaling pathways such as RET kinase .

Case Study: RET Kinase Inhibition
A study focused on related oxadiazole compounds demonstrated that certain derivatives effectively inhibited RET kinase activity, which is crucial in several cancers. The compound I-8 from this series exhibited strong inhibitory effects on cell proliferation driven by wild-type and mutated RET forms . This suggests that similar mechanisms may be applicable to this compound.

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. A comprehensive review indicated that these compounds possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymes .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Kinase Activity : Compounds with oxadiazole moieties can inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in various studies.
  • Antimicrobial Effects : Disruption of bacterial metabolism and cell wall integrity contributes to its antimicrobial properties.

Research Findings and Future Directions

The exploration of this compound continues to expand. Research indicates promising results in both anticancer and antimicrobial domains. Future studies should focus on:

  • In Vivo Studies : To validate the efficacy and safety profiles observed in vitro.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

Q & A

Q. What are the recommended methodologies for optimizing the synthesis of 5-azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically evaluate reaction parameters such as temperature, stoichiometry, and solvent polarity. For example, fractional factorial designs can minimize experimental runs while identifying critical variables . For heterocyclic compounds like oxadiazoles, reaction intermediates (e.g., acetyl or chloroacetyl chlorides) should be carefully controlled to avoid side reactions, as demonstrated in analogous oxadiazole syntheses .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of the oxadiazole ring and azetidine substitution.
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.
  • HPLC with UV/Vis detection to assess purity (>95% recommended for pharmacological studies).
    Cross-reference spectral data with computational predictions (e.g., quantum chemical calculations for NMR shifts) to resolve ambiguities .

Q. What solubility and stability profiles should be prioritized during pre-formulation studies?

  • Methodological Answer : Conduct pH-dependent solubility assays in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol). Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) using HPLC. For hygroscopic salts like hydrochlorides, dynamic vapor sorption (DVS) studies are critical to assess moisture uptake .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) to model interactions between the oxadiazole core and target proteins (e.g., enzymes or receptors). Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions for functionalization (e.g., halogen bonding via the 3-chlorophenyl group). Machine learning models trained on oxadiazole bioactivity datasets can predict ADMET properties .

Q. What experimental strategies resolve contradictions in kinetic data during reaction mechanism studies?

  • Methodological Answer :
  • Isotopic labeling (e.g., ¹⁵N in the oxadiazole ring) to trace reaction pathways.
  • In situ FTIR or Raman spectroscopy to monitor intermediate formation.
  • Multivariate analysis of kinetic datasets to distinguish rate-determining steps from secondary equilibria. Contradictions often arise from unaccounted variables like trace metal impurities or solvent effects, necessitating rigorous control experiments .

Q. How can researchers optimize reactor design for scalable synthesis while maintaining regioselectivity?

  • Methodological Answer : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Computational fluid dynamics (CFD) simulations can model mixing efficiency and residence time distribution. For azetidine-containing compounds, avoid prolonged exposure to acidic conditions to prevent ring-opening side reactions. Pilot-scale trials should validate lab-scale DoE predictions .

Data Management and Reproducibility

Q. What protocols ensure data integrity in multi-institutional studies involving this compound?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) with blockchain-based timestamping for audit trails. Standardize metadata using FAIR principles (Findable, Accessible, Interoperable, Reusable). Cross-validate critical results (e.g., IC₅₀ values) via blinded third-party replication. Contested data (e.g., conflicting solubility values) should be resolved through round-robin testing across labs .

Safety and Compliance

Q. What safety protocols are essential for handling azetidine-containing compounds?

  • Methodological Answer :
  • Use inert atmosphere (N₂/Ar) gloveboxes for azetidine derivatives due to their sensitivity to moisture and oxygen.
  • Conduct hazard operability (HAZOP) studies for exothermic reactions (common in oxadiazole cyclization).
  • Follow institutional Chemical Hygiene Plans, including 100% compliance with safety exams for advanced lab courses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
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5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride

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